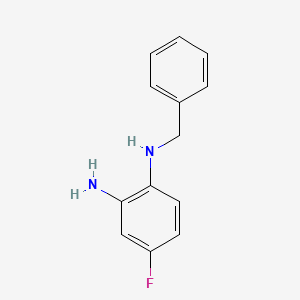
N1-benzyl-4-fluorobenzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-benzyl-4-fluorobenzene-1,2-diamine is an organic compound with the molecular formula C13H13FN2 It is a derivative of benzene, where the benzene ring is substituted with a benzyl group and a fluorine atom at the 4th position, and two amino groups at the 1st and 2nd positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-benzyl-4-fluorobenzene-1,2-diamine typically involves the reduction of 4-fluoro-2-nitrobenzylamine. The process can be summarized as follows:
Starting Material: 4-fluoro-2-nitrobenzylamine.
Reduction: The nitro group is reduced to an amino group using hydrogen gas in the presence of a catalyst such as Raney nickel.
Purification: The reaction mixture is filtered to remove the catalyst, and the product is purified by distillation under reduced pressure.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
N1-benzyl-4-fluorobenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be further reduced to form secondary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of catalysts like Raney nickel or palladium on carbon.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
N1-benzyl-4-fluorobenzene-1,2-diamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including anti-tumor agents and enzyme inhibitors.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mecanismo De Acción
The mechanism of action of N1-benzyl-4-fluorobenzene-1,2-diamine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-fluorobenzene-1,2-diamine: Lacks the benzyl group, making it less lipophilic and potentially less bioavailable.
N1-benzyl-4-(trifluoromethyl)benzene-1,2-diamine: Contains a trifluoromethyl group instead of a fluorine atom, which can significantly alter its electronic properties and reactivity.
Uniqueness
N1-benzyl-4-fluorobenzene-1,2-diamine is unique due to the presence of both a benzyl group and a fluorine atom, which confer distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Propiedades
Fórmula molecular |
C13H13FN2 |
|---|---|
Peso molecular |
216.25 g/mol |
Nombre IUPAC |
1-N-benzyl-4-fluorobenzene-1,2-diamine |
InChI |
InChI=1S/C13H13FN2/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2 |
Clave InChI |
CEIWDLAKIXFSPY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















